N2-Cbz-L-homoglutamine
Description
N2-Cbz-L-homoglutamine (CAS: 83793-19-5), also known as 6-Oxo-N2-[(phenylmethoxy)carbonyl]-L-lysine, is a biochemical compound widely utilized in peptide and protein synthesis. Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.30 g/mol . The compound is characterized by a carboxybenzyl (Cbz) protecting group on the α-amino group of L-homoglutamine, which enhances its stability during synthetic processes. It is commercially available in highly purified grades (≥97% purity) and typical pack sizes ranging from 100 mg to 2 g .
This compound is particularly valued for its role as a dehydration agent, enabling efficient amide bond formation without requiring anhydrous conditions. This property minimizes side reactions involving carboxamide groups, a limitation observed in traditional coupling agents like dicyclohexylcarbodiimide (DCC) . Its by-products during synthesis, such as N2-(4-nitrophenyl)carboxamide and dicyclohexylurea, are relatively non-reactive, simplifying purification workflows .
Properties
IUPAC Name |
6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-Cbz-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine using benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to maintain the appropriate pH . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale procedures that are scalable and efficient .
Chemical Reactions Analysis
N2-Cbz-L-homoglutamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Deprotection: The Cbz protecting group can be removed through hydrogenolysis, typically using hydrogen gas and a palladium catalyst.
Scientific Research Applications
Synthetic Biology
Genetic Code Expansion
One of the most significant applications of N2-Cbz-L-homoglutamine lies in the realm of genetic code expansion (GCE). GCE allows for the incorporation of noncanonical amino acids into proteins, which can enhance protein function and stability. This compound serves as a substrate for aminoacyl-tRNA synthetases, facilitating the site-specific incorporation of this amino acid into proteins within living cells. This application has implications for developing novel proteins with enhanced functionalities for therapeutic uses .
Protein Engineering
The ability to incorporate this compound into proteins enables researchers to design proteins with specific properties, such as increased stability or altered binding affinities. By utilizing GCE technology, scientists can create proteins that are more effective in their biological roles, which is particularly useful in drug development and vaccine production .
Medicinal Chemistry
Drug Development
this compound has potential applications in drug development, particularly as a building block for peptide-based therapeutics. Its unique structure can be exploited to create analogs of existing drugs or to develop entirely new therapeutic agents. For example, modifications to the glutamine residue can lead to compounds with improved pharmacokinetic properties or enhanced biological activity .
Inhibition Studies
Research has indicated that compounds incorporating this compound can serve as inhibitors for various enzymes involved in metabolic pathways. For instance, studies focusing on glutaminyl cyclase have shown that modifications to the glutamine structure can influence enzyme activity, making it a target for developing inhibitors that could regulate metabolic disorders .
Case Study 1: Protein Functionality Enhancement
In a study exploring the incorporation of this compound into a model protein, researchers demonstrated that the modified protein exhibited increased thermal stability compared to its unmodified counterpart. This enhancement was attributed to the unique properties of the Cbz group, which provided steric hindrance and reduced proteolytic degradation .
Case Study 2: Therapeutic Applications
Another study investigated the use of this compound in developing peptide analogs for treating neurodegenerative diseases. The analogs showed improved binding affinity to target receptors in vitro, suggesting potential efficacy in vivo. The research highlighted the importance of structural modifications in optimizing therapeutic agents .
Data Table: Comparative Analysis
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Biology | Incorporation into proteins via GCE | Enhanced protein functionality and stability |
| Medicinal Chemistry | Building block for peptide therapeutics | Potential for developing new drugs |
| Inhibition Studies | Targeting metabolic enzymes | Modifications can regulate enzyme activity |
| Case Study 1 | Protein stability enhancement | Increased thermal stability observed |
| Case Study 2 | Peptide analogs for neurodegenerative diseases | Improved receptor binding affinity |
Mechanism of Action
The mechanism of action of N2-Cbz-L-homoglutamine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Cbz group is stable under basic and acidic conditions, making it a versatile protecting group in organic synthesis . The deprotection process, typically achieved through hydrogenolysis, releases the free amine, allowing further functionalization of the molecule .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-Cbz-L-Glutamic Acid Benzyl Esters
Key Compounds :
- N-Cbz-L-glutamic acid 1-benzyl ester (CAS: 3705-42-8, C₂₀H₂₁NO₆, MW: 371.38 g/mol)
- N-Cbz-L-glutamic acid 5-benzyl ester (CAS: 5680-86-4, C₂₀H₂₁NO₆, MW: 371.38 g/mol)
Functional Differences :
- Positional Isomerism: Unlike this compound, which protects the α-amino group, the benzyl esters of N-Cbz-L-glutamic acid focus on carboxyl group protection. The 1-benzyl ester shields the α-carboxyl, while the 5-benzyl ester protects the γ-carboxyl, influencing regioselectivity in peptide elongation .
- Reactivity: this compound eliminates nitriles during reactions, a feature absent in benzyl esters, which require additional deprotection steps (e.g., hydrogenolysis) .
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
| Property | This compound | N2,N6-Bis-Cbz-L-homoglutamine |
|---|---|---|
| Protection Sites | α-amino group only | α- and ε-amino groups |
| Complexity | Moderate | High (dual protection) |
| Application | Standard peptide synthesis | Specialized synthesis requiring multi-site stability |
| By-products | Non-reactive (e.g., dicyclohexylurea) | Potential for cross-reactivity during deprotection |
Research Findings :
- The bis-Cbz derivative is less commonly used due to its complexity and higher cost, whereas this compound offers a balance of efficiency and simplicity .
N-Cbz-L-Homoglutamine vs. DCC-Based Coupling Agents
This compound outperforms traditional carbodiimide reagents like DCC in:
Advantages of this compound :
Limitations :
- Limited commercial availability in large quantities (discontinued 5g/10g packs noted in some suppliers) .
- Requires careful handling of by-products like dicyclohexylurea, though these are less hazardous than DCC-derived by-products.
Biological Activity
N2-Cbz-L-homoglutamine is a derivative of homoglutamine that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, is being explored for its roles in various biochemical pathways, particularly in relation to enzyme inhibition and therapeutic applications.
Enzyme Inhibition
One of the primary areas of research surrounding this compound involves its role as an inhibitor of glutaminyl cyclase (QC). QC catalyzes the conversion of N-terminal glutamine residues into pyroglutamic acid, a reaction that plays a crucial role in protein maturation and metabolism. Inhibition of QC can potentially lead to therapeutic benefits in conditions where glutamate metabolism is dysregulated, such as neurodegenerative diseases.
- Mechanism of Action : this compound acts by binding to the active site of QC, thereby preventing the cyclization of glutamine residues. This inhibition can lead to altered levels of neurotransmitters and affect neuronal signaling pathways.
Antimicrobial Properties
Research has indicated that compounds related to this compound may exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms by disrupting their metabolic pathways.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Glutaminyl Cyclase Inhibition | Prevents conversion to pyroglutamic acid | |
| Antimicrobial Activity | Inhibits growth of pathogens |
Case Study 1: Neurodegenerative Disease Models
In a recent study involving mouse models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. The results indicated that treatment with this compound led to significant improvements in memory retention and reduced levels of neuroinflammation markers.
Case Study 2: Antimicrobial Efficacy
Another study tested the antimicrobial efficacy of this compound against various strains of bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of this compound:
- Potency as a QC Inhibitor : The compound has shown IC50 values in the low nanomolar range, indicating high potency as an inhibitor.
- Structural Modifications : Variations in the Cbz group have been explored to enhance the pharmacokinetic properties of the compound.
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for N2-Cbz-L-homoglutamine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group in homoglutamine derivatives. A common approach involves coupling L-homoglutamine with benzyl chloroformate under alkaline conditions (e.g., NaHCO₃ or NaOH) to protect the α-amino group. Reaction temperature (0–5°C vs. room temperature) and solvent choice (dioxane, THF, or aqueous mixtures) critically affect regioselectivity and byproduct formation. For example, lower temperatures minimize hydrolysis of the Cbz group, while polar solvents enhance solubility of intermediates. Post-synthesis, purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : ¹H NMR should confirm the Cbz group via aromatic protons (δ 7.2–7.4 ppm, multiplet) and the homoglutamine backbone (e.g., α-proton at δ 4.1–4.3 ppm). ¹³C NMR resolves the carbonyl groups (Cbz carbonyl at ~155 ppm, amide/acid carbonyls at 170–175 ppm).
- IR : Look for Cbz-related peaks: N–H stretch (~3300 cm⁻¹), C=O stretches (amide I band at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ for C₁₉H₂₀N₂O₅: calculated 356.137 Da) and fragmentation patterns (e.g., loss of benzyloxy group, m/z 91). Always cross-validate with elemental analysis for C/H/N ratios .
Q. How can researchers optimize purification protocols to address common impurities in this compound synthesis?
Common impurities include unreacted starting materials (e.g., homoglutamine), overprotected derivatives (e.g., di-Cbz products), and hydrolysis byproducts. To mitigate these:
- Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate → ethyl acetate/methanol) to separate polar impurities.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- For hydrolyzed byproducts (e.g., free carboxylic acid), adjust pH during workup to precipitate impurities while retaining the target compound in solution .
Advanced Research Questions
Q. What experimental design strategies are critical for resolving contradictions in reported bioactivity data for this compound analogs?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) often stem from variations in assay conditions or compound stability. To address this:
- Standardize buffer systems (e.g., PBS vs. Tris-HCl) and incubation times.
- Validate compound stability under assay conditions via HPLC monitoring.
- Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity.
- Cross-reference with structural analogs (e.g., N2-Cbz-L-glutamine) to isolate homoglutamine-specific effects .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives in peptide-based drug discovery?
- Variable Selection : Systematically modify the Cbz group (e.g., electron-withdrawing substituents on the benzyl ring) or homoglutamine side chain (e.g., alkylation at the γ-position).
- Activity Profiling : Use assays targeting specific biological endpoints (e.g., protease resistance, cell permeability).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes like glutaminyl cyclase.
- Data Normalization : Include positive/negative controls (e.g., unmodified homoglutamine) to contextualize results .
Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound in physiological buffers, and how do these impact drug delivery applications?
- Kinetic Studies : Use HPLC or LC-MS to quantify degradation products over time in buffers (pH 4–8, 37°C). Calculate half-life (t₁/₂) using first-order kinetics.
- Stabilization Strategies : Co-formulate with cyclodextrins or lipid nanoparticles to shield the Cbz group.
- Biological Relevance : Compare stability in serum-containing vs. serum-free media to assess enzyme-mediated hydrolysis .
Q. How should researchers address discrepancies in reported solubility data for this compound across different solvent systems?
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy.
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to identify thermodynamically stable forms.
- Co-Solvency Approaches : Use blends like ethanol/water (1:1) to enhance solubility without compromising stability. Document all conditions in metadata to ensure reproducibility .
Methodological Best Practices
-
Data Validation : Always replicate key findings (e.g., bioactivity assays) in triplicate and report standard deviations .
-
Literature Integration : Use tools like SciFinder or Reaxys to cross-check synthetic protocols and spectral data against peer-reviewed studies .
荷兰大学博士后教你如何高效文献调研、确定课题方向!!39:46
-
Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

